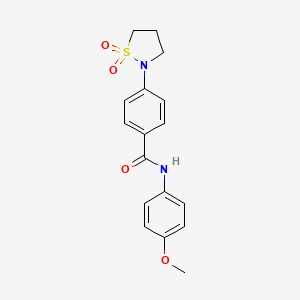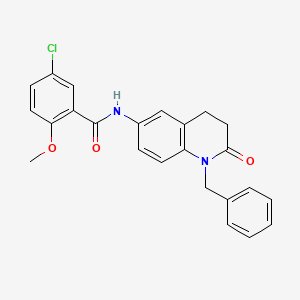![molecular formula C20H19FN4O2S B11268001 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine](/img/structure/B11268001.png)
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorobenzenesulfonyl group and a phenylpyrimidine moiety.
Preparation Methods
The synthesis of 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-(4-fluorobenzenesulfonyl)piperazine. This intermediate is then reacted with 6-phenylpyrimidine under specific conditions to yield the final product .
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as tyrosinase, by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, including the reduction of melanin production in melanocytes .
The compound’s molecular targets and pathways involved in its mechanism of action are subjects of ongoing research. Studies often employ techniques like molecular docking and enzyme assays to elucidate these interactions .
Comparison with Similar Compounds
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine can be compared with other similar compounds, such as:
4-(4-Fluorobenzyl)piperazin-1-yl derivatives: These compounds also contain the fluorobenzylpiperazine moiety and are studied for their tyrosinase inhibitory activity.
Fluoroquinolone derivatives: These compounds have similar structural features and are known for their antimicrobial properties.
N-arylpiperazines: These compounds contain a piperazine ring with an aryl group and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19FN4O2S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine |
InChI |
InChI=1S/C20H19FN4O2S/c21-17-6-8-18(9-7-17)28(26,27)25-12-10-24(11-13-25)20-14-19(22-15-23-20)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2 |
InChI Key |
FMGWAAQJXBRIDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B11267926.png)

![N-(3,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B11267935.png)
![4-({1-[2-(butan-2-ylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl}methyl)-N-butylbenzamide](/img/structure/B11267938.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B11267946.png)
![N-(3-Methylpyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11267947.png)

![N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/structure/B11267962.png)

![N-(2,4-difluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B11267968.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11267972.png)
![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11267973.png)
![2-(2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-YL)-N-ethylacetamide](/img/structure/B11267987.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B11267994.png)
